
3-Amino-2,2-difluoropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
3-Amino-2,2-difluoropropan-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of this compound with Boc2O (di-tert-butyl dicarbonate) in a mixed solvent of tetrahydrofuran (THF) and water at 0°C, followed by stirring at 25°C for 16 hours . Industrial production methods may vary, but typically involve similar reaction conditions and purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
3-Amino-2,2-difluoropropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-2,2-difluoropropan-1-ol is used in a variety of scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of pyridopyrimidine-based cannabinoid-1 receptor inverse agonists.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceutical compounds and drug discovery.
Industry: It is used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-difluoropropan-1-ol involves its interaction with specific molecular targets and pathways. It acts as a reactant in various chemical reactions, influencing the formation of specific products and intermediates. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
3-Amino-2,2-difluoropropan-1-ol can be compared with other similar compounds, such as:
2,2-Difluoro-3-hydroxypropan-1-amine: Similar in structure but with different functional groups.
3-Amino-2,2-difluoro-1-propanol: Another similar compound with slight variations in structure and reactivity.
These compounds share some similarities in their chemical properties and reactivity but differ in their specific applications and mechanisms of action.
Biological Activity
3-Amino-2,2-difluoropropan-1-ol (C₃H₇F₂NO), a fluorinated amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities and applications in synthesizing biologically active compounds. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by two fluorine atoms attached to the second carbon of the propanol chain and an amino group at the third position. Its molecular weight is 111.09 g/mol, and it can be represented by the following structural formulas:
- SMILES : C(C(CO)(F)F)N
- InChI : InChI=1S/C3H7F2NO/c4-3(5,1-6)2-7/h7H,1-2,6H2
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an intermediate in synthesizing various pharmacologically active compounds. Notably, it has been utilized in producing antibacterial agents and cannabinoid receptor inverse agonists.
Antibacterial Properties
Research indicates that this compound serves as a precursor for synthesizing compounds with significant antibacterial efficacy. For instance, it is involved in generating 6,8-difluoro-1-(2,2-difluorocyclopropyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, which exhibits notable antibacterial properties .
The mechanism by which this compound exerts its biological effects involves interactions with various biochemical pathways. It is known to bind to enzymes or receptors, thereby altering their activity. This interaction can affect multiple signaling pathways within biological systems .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound in biological contexts, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Amino-1-propanol | C₃H₉NO | Lacks fluorine substituents; simpler structure. |
2-Amino-2-methylpropanol | C₄H₉NO | Contains a methyl group instead of fluorines; branched structure. |
3-Amino-2-fluoropropan-1-ol | C₃H₇FNO | Contains only one fluorine atom; different reactivity profile. |
The presence of two fluorine atoms in this compound enhances its lipophilicity and potentially alters its biological interactions compared to its analogs .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of compounds derived from this compound:
-
Synthesis of Antiviral Agents : The compound has been utilized in synthesizing nucleoside analogs with antiviral properties against HIV .
- Example : The synthesis of 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside demonstrated high activity against HIV.
- Interaction Studies : Research involving enzyme interactions has shown that derivatives of this compound can significantly alter enzyme activity and influence metabolic pathways .
Future Directions in Research
Further studies are warranted to elucidate the precise biological effects and mechanisms of action associated with this compound. Potential research avenues include:
- Investigating the compound's pharmacokinetics and pharmacodynamics.
- Exploring its effects on different biological targets.
- Assessing its safety profile and potential therapeutic applications.
Properties
IUPAC Name |
3-amino-2,2-difluoropropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2NO/c4-3(5,1-6)2-7/h7H,1-2,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZGHWSIJQTEAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155310-11-5 |
Source
|
Record name | 3-Amino-2,2-difluoropropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.